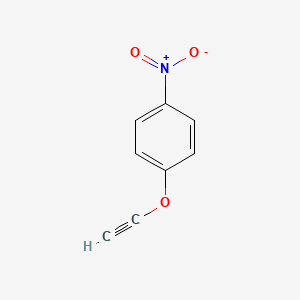![molecular formula C19H13O4- B14713804 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate CAS No. 21601-82-1](/img/structure/B14713804.png)
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is a chemical compound with a complex structure that includes a naphthalene ring, an ester group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-3-oxopropanoic acid with phenyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-(Naphthalen-2-yl)-3-oxopropionic acid: The acid form of the compound.
3-(Naphthalen-2-yl)-3-oxopropionic acid ethyl ester: An ethyl ester derivative.
Uniqueness
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is unique due to its combination of a naphthalene ring, ester group, and phenyl group, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds .
Propiedades
Número CAS |
21601-82-1 |
|---|---|
Fórmula molecular |
C19H13O4- |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
3-naphthalen-2-yloxy-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)17(14-7-2-1-3-8-14)19(22)23-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,(H,20,21)/p-1 |
Clave InChI |
QPVAVQYXWABJQO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


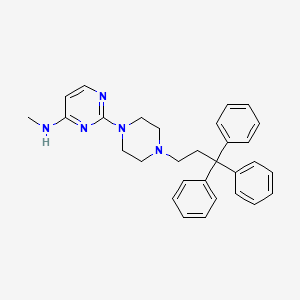
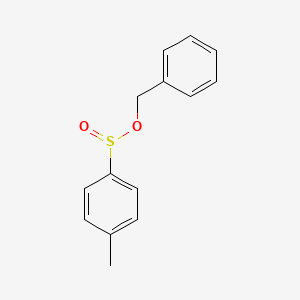
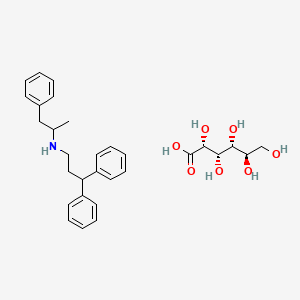
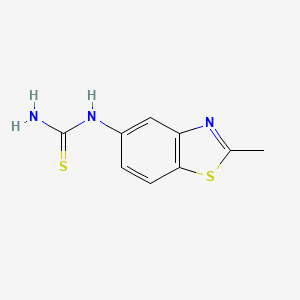

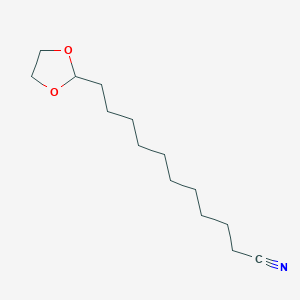
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
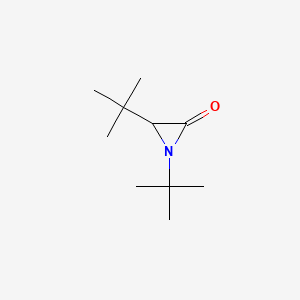
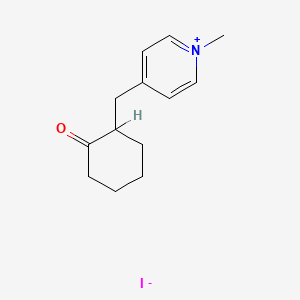
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)

